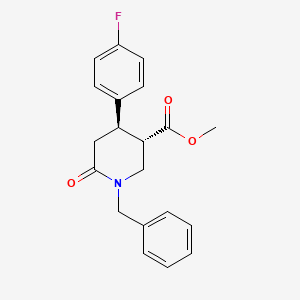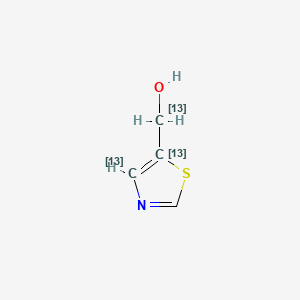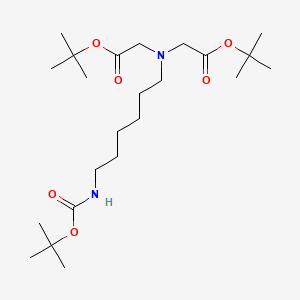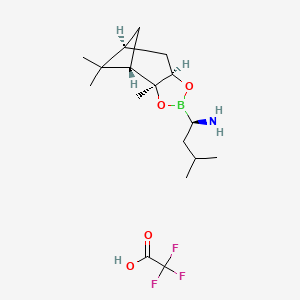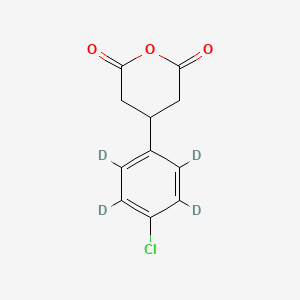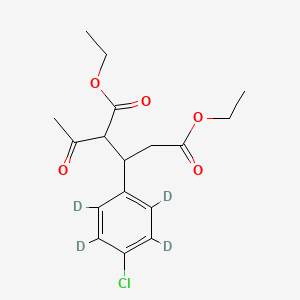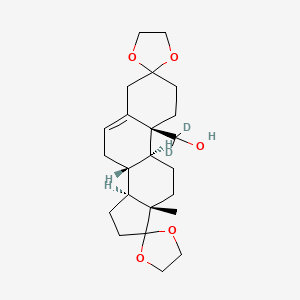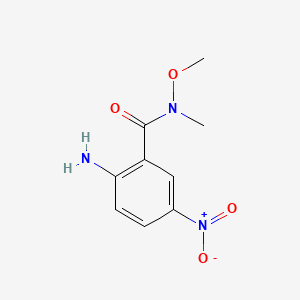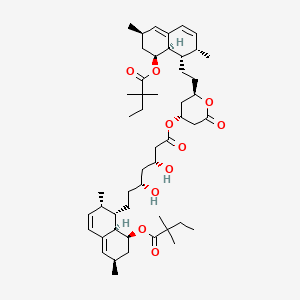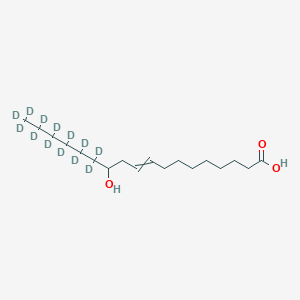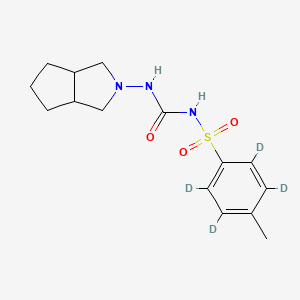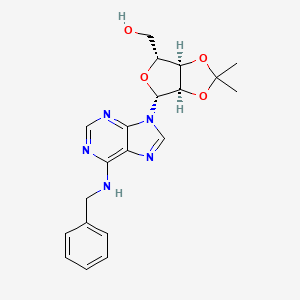
2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine is a synthetic compound that belongs to the class of adenosine derivatives. This compound is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions of the ribose moiety and a benzyl group attached to the nitrogen atom of the adenine base. Adenosine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of adenosine with an isopropylidene group. This is followed by the introduction of a benzyl group at the nitrogen atom of the adenine base. The synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: Adenosine is treated with acetone and an acid catalyst to form the 2’,3’-O-(1-methylethylidene) derivative.
Benzylation: The protected adenosine derivative is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group at the nitrogen atom.
Analyse Chemischer Reaktionen
2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex adenosine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential effects on cellular processes, including signal transduction and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: It may be used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine involves its interaction with adenosine receptors and other molecular targets. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. It may also inhibit certain enzymes, affecting various biochemical processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine can be compared with other adenosine derivatives, such as:
2’,3’-O-(1-Methylethylidene)adenosine: Lacks the benzyl group, which may result in different biological activities.
N-Benzyladenosine: Does not have the isopropylidene protection, potentially affecting its stability and reactivity.
2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)guanosine: Similar structure but with a guanine base instead of adenine, leading to different interactions with molecular targets.
The uniqueness of 2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine lies in its specific combination of protective groups and functional modifications, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[(3aR,4R,6R,6aR)-4-[6-(benzylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-20(2)28-15-13(9-26)27-19(16(15)29-20)25-11-24-14-17(22-10-23-18(14)25)21-8-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19,26H,8-9H2,1-2H3,(H,21,22,23)/t13-,15-,16-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQFYSBBKJODPY-NVQRDWNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652635 |
Source


|
| Record name | N-Benzyl-2',3'-O-(1-methylethylidene)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78188-38-2 |
Source


|
| Record name | N-Benzyl-2',3'-O-(1-methylethylidene)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

